molecular formula C16H13NO3 B13145384 Ethyl(9-oxo-9h-fluoren-2-yl)carbamate CAS No. 42135-40-0

Ethyl(9-oxo-9h-fluoren-2-yl)carbamate

Cat. No.: B13145384
CAS No.: 42135-40-0
M. Wt: 267.28 g/mol
InChI Key: LOHZDFBCQVZOCH-UHFFFAOYSA-N
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Description

Ethyl(9-oxo-9h-fluoren-2-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a fluorenone moiety, which is a polycyclic aromatic ketone, and an ethyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(9-oxo-9h-fluoren-2-yl)carbamate typically involves the reaction of 9-fluorenone with ethyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually heated to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl(9-oxo-9h-fluoren-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The fluorenone moiety can be further oxidized to form more complex polycyclic aromatic compounds.

    Reduction: The carbonyl group in the fluorenone can be reduced to form the corresponding alcohol.

    Substitution: The ethyl carbamate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Polycyclic aromatic ketones or quinones.

    Reduction: Fluoren-9-ol derivatives.

    Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl(9-oxo-9h-fluoren-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving carbamates.

    Industry: Used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl(9-oxo-9h-fluoren-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorenone moiety may also interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 9-Fluorenylmethyl carbamate
  • 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
  • (9H-fluoren-9-yl)methyl (2-(azidosulfonyl)ethyl)carbamate

Uniqueness

Ethyl(9-oxo-9h-fluoren-2-yl)carbamate is unique due to the presence of both the fluorenone and ethyl carbamate groups, which confer distinct chemical reactivity and potential applications. Its structural features allow it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis and materials science.

Properties

CAS No.

42135-40-0

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

ethyl N-(9-oxofluoren-2-yl)carbamate

InChI

InChI=1S/C16H13NO3/c1-2-20-16(19)17-10-7-8-12-11-5-3-4-6-13(11)15(18)14(12)9-10/h3-9H,2H2,1H3,(H,17,19)

InChI Key

LOHZDFBCQVZOCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2=O

Origin of Product

United States

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